Dazonone
Description
Contextualization of Dazonone within Contemporary Chemical Science
This compound is a chemical compound identified by the CAS number 105622-85-3. Its molecular formula is C₁₁H₁₀ClN₃O, and it has a molecular weight of 235.67 g/mol . medchemexpress.cn Typically, this compound exists as a solid at room temperature. invivochem.cn Analysis of its computed properties indicates a LogP of 1.363, a topological polar surface area (tPSA) of 44.7 Ų, one hydrogen bond donor, and two hydrogen bond acceptors. invivochem.cn These physical and chemical properties are fundamental to understanding its behavior and potential interactions in various chemical and biological environments. evitachem.com
Significance of this compound as a Research Target in Molecular and Biological Systems
This compound holds significance as a research target primarily due to its identified biological activity as a phosphodiesterase III (PDE3) inhibitor. medchemexpress.cnmedchemexpress.com Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers involved in numerous intracellular signaling pathways. medchemexpress.com PDE3 enzymes specifically hydrolyze both cAMP and cGMP. Inhibition of PDE3 can lead to increased levels of these cyclic nucleotides within cells, thereby modulating downstream signaling cascades.
Research findings indicate that this compound exhibits inhibitory activity against phosphodiesterase III with an IC₅₀ value of 1.68 μM. medchemexpress.cnmedchemexpress.com The IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of enzyme inhibition, a lower IC₅₀ value generally indicates higher inhibitory potency. This reported IC₅₀ value for PDE3 highlights this compound's ability to modulate the activity of this enzyme at micromolar concentrations, making it a subject of interest in studies exploring the effects of PDE3 inhibition on various molecular and cellular processes. medchemexpress.cnmedchemexpress.com The study of PDE inhibitors is relevant in understanding signal transduction and exploring potential therapeutic strategies, although this article focuses strictly on this compound as a research target and its chemical and biological significance in this context.
Detailed Research Finding: PDE3 Inhibition
| Target | IC₅₀ (μM) | Reference |
| Phosphodiesterase III | 1.68 | medchemexpress.cnmedchemexpress.com |
This specific activity positions this compound as a tool in chemical biology research to investigate the roles of PDE3 in different biological systems and to explore the consequences of its inhibition at a molecular level.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZFZYLBVSWUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860908 | |
| Record name | 6-Chloro-3-methyl-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105622-85-3 | |
| Record name | Dazonone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105622853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for Dazonone and Its Analogues
Historical Development of Dazonone Synthetic Routes
Publicly available information detailing the historical development of specific synthetic routes for this compound is limited in the provided search results. While the compound and its analogue Quazinone have been identified and studied for their biological properties, the evolution of their chemical synthesis over time is not described.
Advanced Stereoselective and Regioselective Synthesis of this compound
Stereoselective and regioselective synthesis are critical in organic chemistry for producing compounds with specific three-dimensional structures and functional group placements, which is particularly important for biologically active molecules. jst.go.jpgenome.jp Stereoselective methods aim to control the formation of stereoisomers (enantiomers or diastereomers), while regioselective methods control the orientation of chemical reactions on a molecule with multiple reactive sites. ontosight.aiinvivochem.cn
While the provided search results discuss general strategies and examples of advanced stereoselective and regioselective synthesis for various compound classes, including the use of chiral auxiliaries, catalysts, and controlled reaction conditions jst.go.jpgenome.jp, specific applications of these advanced techniques for the synthesis of this compound or its analogues are not detailed. Quazinone, being an analogue with a defined stereochemistry ((3R)-isomer) scbt.comontosight.aijst.go.jp, would necessitate stereoselective approaches for its targeted synthesis. However, the specific methodologies employed for achieving this stereocontrol are not found in the public domain information.
Sustainable and Green Chemistry Approaches in this compound Synthesis
Sustainable and green chemistry principles focus on designing chemical products and processes that minimize the use and generation of hazardous substances, reduce waste, and improve efficiency. Key aspects include atom economy, the use of safer solvents and catalysts, and the reduction of unnecessary derivatization steps.
Although the importance and methodologies of green chemistry in organic synthesis are highlighted in the search results, specific applications of these sustainable approaches to the synthesis of this compound or its analogues are not present in the gathered information. Implementing green chemistry in the synthesis of such compounds would involve evaluating and optimizing factors like solvent choice, energy consumption, and waste production to minimize environmental impact.
Process Chemistry for Scalable Production of this compound Analogues
Process chemistry is concerned with the development and optimization of chemical processes for manufacturing on a larger scale, moving from laboratory synthesis to industrial production. This involves ensuring the safety, efficiency, reproducibility, and economic viability of the synthetic route at scale. Scalable synthesis often requires adapting reaction conditions, using different equipment, and managing larger quantities of materials and energy.
While the principles and challenges of scalable chemical production are discussed in general terms in the search results, specific details regarding the process chemistry developed for the scalable production of this compound or its analogues, such as Quazinone, are not provided. If this compound or its analogues were to be manufactured on a large scale, dedicated process chemistry research would be necessary to translate laboratory-scale routes into efficient and robust industrial processes.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dazonone Derivatives
Molecular Architecture and Conformational Analysis of Dazonone
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the various low-energy shapes, or conformers, it can adopt. Molecular architecture describes the arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles. Conformational analysis is the study of how molecules can change their shapes through rotation around single bonds, and the energy associated with these different conformations. drugdesign.orgnih.gov For a molecule like this compound, its flexibility, influenced by the number of rotatable bonds, dictates the range of conformations available to it. PubChem lists this compound (CID 135511466) as having computed properties including a LogP of 1.363, tPSA of 44.7, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a certain number of rotatable bonds which contribute to its conformational flexibility. invivochem.cn Understanding the preferred or lowest-energy conformations of this compound is crucial because the biologically active conformation, the one that interacts with the target receptor, is often a low-energy conformer. drugdesign.org Computational methods are frequently employed to explore the conformational landscape of a molecule and identify these energetically favorable structures. mdpi.comnih.gov While specific detailed conformational analysis studies solely focused on this compound were not found in the provided search results, the general principles of exploring molecular geometries and associated energies through computational techniques are directly applicable to understanding this compound's molecular architecture and flexibility. drugdesign.orgnih.govmdpi.comupenn.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to build mathematical models correlating the biological activity of a series of compounds with their structural and physicochemical properties, quantified as molecular descriptors. sciencepublishinggroup.comneovarsity.orgimist.ma For this compound analogues, QSAR modeling would involve developing statistical models that relate variations in their chemical structures to differences in their biological activity, such as their potency as androgen receptor antagonists. The general process of developing a QSAR model involves several key steps: data preparation (including the collection of compounds and their measured biological activities), calculation of molecular descriptors, selection of relevant descriptors, model building using statistical or machine learning methods, and rigorous validation of the resulting model. neovarsity.orgimist.ma
Selection and Derivation of Molecular Descriptors for this compound QSAR
Molecular descriptors are numerical values that capture diverse aspects of a molecule's structural, physicochemical, and electronic characteristics. neovarsity.orgnih.govamazon.comresearchgate.net These descriptors serve as the independent variables in QSAR models, representing the molecular features that are hypothesized to influence biological activity. The selection of appropriate molecular descriptors is a critical step in building a meaningful QSAR model. sciencepublishinggroup.comneovarsity.orgnih.gov Descriptors can range from simple counts of atoms or bonds (constitutional descriptors) to more complex representations of molecular shape, electronic distribution, and topological properties. neovarsity.orgnih.gov For this compound QSAR studies, a variety of descriptor types could be considered, including:
Constitutional Descriptors: Reflecting the molecular composition and basic structural features.
Topological Descriptors: Describing the molecular connectivity and branching patterns.
Geometric Descriptors: Characterizing the 3D shape and size of the molecule.
Electronic Descriptors: Representing the electronic properties, such as partial charges, dipole moment, and frontier orbital energies.
Physicochemical Descriptors: Including properties like LogP (lipophilicity), molecular weight, and polar surface area.
The derivation of these descriptors is typically performed using specialized software packages. researchgate.net Density Functional Theory (DFT) based calculations are also employed to obtain quantum-chemical descriptors that provide insights into the electronic structure and reactivity of the molecules, which can be highly relevant for biological interactions. sciencepublishinggroup.combiolscigroup.usnih.gov The goal is to select a set of descriptors that are not only statistically significant but also chemically interpretable in the context of the observed biological activity of this compound analogues. sciencepublishinggroup.com
Statistical Validation and Robustness of this compound QSAR Models
Rigorous statistical validation is paramount to ensure that a QSAR model is reliable, robust, and not a result of chance correlations. imist.manih.govresearchgate.netresearchgate.netbiointerfaceresearch.comresearchgate.net Validation assesses how well the model fits the experimental data and its ability to predict the activity of new, unseen compounds. Two main types of validation are typically performed:
Internal Validation: Evaluates the model's performance on the data used to build it (training set). Common metrics include the coefficient of determination (R²), which measures the goodness-of-fit, and cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO). biolscigroup.usnih.govbiointerfaceresearch.comcsit.am The cross-validated R² (Q²) is a widely used measure of internal consistency and robustness. nih.govbiointerfaceresearch.comcsit.am
External Validation: Assesses the model's predictive power on an independent set of compounds that were not used during model development (test set). This is considered the most reliable indicator of a model's true predictive capability. nih.govresearchgate.netbiointerfaceresearch.com Metrics for external validation include the predictive R² (R²_test) or Q²_F2. nih.govbiointerfaceresearch.com
Robustness refers to the stability of the model to small changes in the data. nih.govresearchgate.net Techniques like Y-scrambling (also known as label permutation) are employed to assess robustness by randomizing the biological activity values and rebuilding the model; a truly robust model should perform poorly on randomized data. nih.govresearchgate.netresearchgate.net The statistical significance of the model is also evaluated using parameters like the Fisher ratio (F), which compares the variance explained by the model to the residual variance. biolscigroup.us Adhering to established validation principles, such as those outlined by the Organization for Economic Co-operation and Development (OECD), is crucial for developing reliable and transparent QSAR models. nih.govmdpi.com
Predictive Capabilities and Applicability Domains of this compound QSAR
The primary utility of a validated QSAR model for this compound analogues lies in its ability to predict the biological activity of novel compounds before they are synthesized and experimentally tested. sciencepublishinggroup.comneovarsity.orgimist.maresearchgate.net This predictive capability can significantly accelerate the drug discovery process by allowing for the virtual screening of large chemical libraries and prioritizing the most promising candidates for synthesis and testing. oncodesign-services.comnih.gov
However, it is crucial to recognize that the predictive power of a QSAR model is generally limited to the chemical space covered by the training data used to build the model. This defined region is known as the model's "applicability domain" (AD). mdpi.comresearchgate.netresearchgate.net Predictions for compounds that fall outside the AD are considered extrapolations and are less likely to be accurate or reliable. mdpi.comresearchgate.net
Defining the applicability domain is an essential part of QSAR model development and application. mdpi.comresearchgate.netresearchgate.net Various methods exist for defining the AD, often based on the structural similarity or physicochemical properties of the compounds in the training set. mdpi.comresearchgate.netresearchgate.net These methods can include distance-based approaches in the descriptor space or the use of structural fingerprints and similarity indices. mdpi.comresearchgate.netresearchgate.net For this compound QSAR models, defining the AD would involve identifying the range of structural variations and property values within which the model's predictions for this compound analogues are considered reliable. Compounds significantly different from those in the training set would fall outside the AD, and their predicted activities would need to be interpreted with caution. mdpi.comresearchgate.net
Rational Design Principles for this compound Derivatives Based on SAR Elucidation
Structure-Activity Relationship (SAR) studies, often conducted in parallel with or informing QSAR modeling, provide qualitative or semi-quantitative insights into how specific structural features and modifications in a molecule influence its biological activity. By analyzing the activity data of a series of this compound analogues with systematic structural variations, researchers can identify key functional groups, substituents, or structural motifs that are essential for activity, contribute positively or negatively to potency, or affect selectivity. oncodesign-services.comscirp.org
The knowledge gained from SAR elucidation directly informs the rational design of new this compound derivatives. oncodesign-services.comscirp.orgrsc.orgnih.govrsc.orgeurekaselect.comnih.gov Rational design is an iterative process where structural modifications are made in a targeted manner based on the understanding of structure-activity relationships, with the goal of improving desired properties such as potency, efficacy, or reducing potential liabilities. oncodesign-services.comscirp.org For this compound, SAR studies would aim to answer questions such as:
Which parts of the this compound structure are crucial for binding to the androgen receptor?
How do different substituents at various positions affect binding affinity and antagonist activity?
Are there specific structural features that enhance selectivity for the androgen receptor over other targets?
What modifications might improve the molecule's interaction with the binding site, potentially leading to increased potency?
Based on the SAR findings, chemists can rationally design and synthesize new this compound derivatives with modified structures, predicting their potential activity based on the established relationships. This targeted approach, guided by SAR insights, is more efficient than random synthesis and testing. oncodesign-services.comscirp.org
Computational Approaches in this compound SAR and QSAR Studies
Computational chemistry plays a vital role in modern SAR and QSAR studies of compounds like this compound. imist.maoncodesign-services.comnih.govnih.gov These computational approaches provide powerful tools for analyzing molecular structures, predicting properties, building predictive models, and guiding the design of new derivatives. nih.govresearchgate.netoncodesign-services.comnih.gov Key computational techniques used in this compound SAR and QSAR studies would include:
Molecular Modeling: This involves creating and manipulating three-dimensional representations of this compound and its analogues using specialized software. oncodesign-services.com Molecular modeling allows for the visualization of molecular structures, analysis of their shapes and properties, and the study of how they might interact with a biological target like the androgen receptor.
Conformational Analysis: As mentioned earlier, computational methods are essential for exploring the conformational space of flexible molecules and identifying low-energy conformers that are likely to be biologically relevant. drugdesign.orgnih.govmdpi.comupenn.edu
Molecular Descriptor Calculation: Computational tools are used to calculate a wide array of molecular descriptors from the 2D or 3D structures of the compounds. nih.govresearchgate.net
QSAR Model Building: Statistical and machine learning algorithms are employed to build the mathematical models that correlate molecular descriptors with biological activity. neovarsity.orgimist.maresearchgate.netoncodesign-services.com Common methods include multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and artificial neural networks (ANN). neovarsity.orgnih.gov
Molecular Docking: Although not explicitly part of the provided outline sections, molecular docking is a common computational technique used in conjunction with SAR/QSAR. It predicts the preferred binding orientation and affinity of a small molecule (like this compound) to a target protein (like the androgen receptor), providing structural insights that can explain SAR and guide the design of improved binders.
Molecular Dynamics Simulations: These simulations study the dynamic behavior of molecules and their complexes over time, providing information about the stability of ligand-receptor interactions and conformational changes. nih.govresearchgate.netnih.gov
These computational approaches complement experimental studies by providing a deeper understanding of the molecular basis of activity, enabling the prediction of properties, and facilitating the rational design of this compound derivatives with enhanced therapeutic potential. nih.govresearchgate.netoncodesign-services.comnih.gov
Molecular Docking Simulations of this compound-Target Interactions
Molecular Dynamics Simulations for this compound Structural Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. In the context of SAR, MD simulations can provide insights into the flexibility of a molecule like this compound, the stability of its complex with a target protein, and how the conformation of the molecule and the binding site change over time. This dynamic perspective can complement static docking studies by revealing transient interactions and conformational changes important for activity. Despite the general application of molecular dynamics in studying drug-target interactions, specific detailed research findings and data from molecular dynamics simulations focused on the structural analysis of this compound or its derivatives were not found in the conducted searches medchemexpress.com.
Molecular Mechanisms of Action of Dazonone
Identification and Characterization of Specific Molecular Targets of Dazonone
The primary identified molecular target of this compound is phosphodiesterase III. Studies have characterized this compound as an inhibitor of this enzyme.
This compound functions as a phosphodiesterase III inhibitor, demonstrating an inhibitory effect with an IC50 value of 1.68 μM. wikipedia.org PDE III enzymes are critical regulators of intracellular cyclic nucleotide levels, particularly cAMP. By inhibiting PDE III, this compound prevents the degradation of cAMP, leading to elevated intracellular cAMP concentrations. guidetoimmunopharmacology.orgguidetopharmacology.orgnih.govwikipedia.orgfishersci.ca
The increase in intracellular cAMP subsequently activates protein kinase A (PKA), a key downstream effector in the cAMP signaling pathway. guidetopharmacology.orgnih.govfishersci.ca PKA is a serine/threonine kinase that phosphorylates a variety of target proteins, thereby mediating diverse cellular responses. Associated kinases in this pathway include those that regulate PDE3 activity itself, such as PKA and Protein Kinase B (PKB/AKT), which can phosphorylate PDE3 isoforms. This phosphorylation can influence PDE3 activity and its interaction with scaffolding proteins, contributing to the complexity of cAMP signaling compartmentalization.
This compound's Modulation of Cellular Signaling Pathways and Networks
This compound's inhibition of PDE III significantly modulates cellular signaling pathways, primarily those mediated by cAMP. The resulting increase in cAMP levels and subsequent activation of PKA impact numerous downstream effectors and signaling networks.
Elevated cAMP levels and PKA activation influence various cellular processes by altering the phosphorylation state of key proteins. In smooth muscle cells, increased cAMP and PKA activity lead to the phosphorylation and inhibition of myosin light chain kinase (MLCK), promoting smooth muscle relaxation and vasodilation. guidetopharmacology.orgfishersci.ca In cardiac myocytes, increased cAMP can enhance contractility by promoting the phosphorylation of proteins involved in calcium handling, such as L-type Ca2+ channels and sarcoplasmic reticulum Ca2+-ATPase (SERCA2), often regulated through phospholamban phosphorylation. nih.govfishersci.ca
Beyond the classical cAMP/PKA pathway, PDE3 inhibition can also interact with other signaling cascades. Studies on other PDE3 inhibitors, such as cilostazol, suggest involvement of pathways like the Epac-1/Rap-1 signaling cascade and the MAPK pathway in mediating some of their cellular effects. While specific data for this compound's interaction with these pathways is limited in the searched literature, it highlights the potential for broader network modulation by PDE III inhibitors.
The modulation of cAMP-mediated signaling by this compound can influence protein expression and post-translational modifications. The activation of PKA can lead to the phosphorylation of transcription factors such as cAMP response element-binding protein (CREB). Phosphorylated CREB can then bind to cAMP response elements (CREs) in the promoters of target genes, affecting their transcription and subsequent protein expression levels.
Furthermore, the direct phosphorylation of various proteins by activated PKA represents a significant post-translational modification induced by PDE III inhibition. As mentioned, this includes proteins involved in calcium cycling, muscle contraction, and potentially other cellular processes depending on the cell type and the specific proteins expressed. While general effects of PDE III inhibition on protein phosphorylation are well-documented, specific comprehensive profiles detailing all protein expression and post-translational modifications directly attributable to this compound treatment are not extensively detailed in the immediately available search results.
Investigation of this compound's Mechanism Using Systems Biology Approaches
Investigations into the molecular mechanisms of compounds often benefit from systems biology approaches, which integrate data from various levels (e.g., transcriptomics, proteomics, metabolomics) to understand complex biological networks. While systems biology has been applied to study the broader impacts of PDE inhibitors and cyclic nucleotide signaling, specific published studies detailing the application of comprehensive systems biology approaches specifically to elucidate the mechanism of action of this compound were not prominently found in the conducted searches. Such studies could potentially provide a more holistic view of how this compound perturbs cellular networks beyond the immediate cAMP/PKA axis.
Comparative Mechanistic Analysis of this compound Across Diverse Biological Systems
The effects of PDE III inhibition can vary across different biological systems and cell types due to differences in PDE isoform expression, compartmentalization of signaling molecules, and the specific downstream effectors present. PDE3A and PDE3B, the main PDE III isoforms, exhibit distinct tissue distributions. PDE3A is more abundant in cardiovascular tissue and platelets, while PDE3B is highly expressed in adipocytes and hepatocytes. This differential expression suggests that this compound's effects may vary depending on the biological system being studied.
General PDE3 inhibitors have shown diverse effects in cardiac muscle, vascular smooth muscle, and platelets, reflecting the varied roles of cAMP signaling in these tissues. guidetopharmacology.orgnih.govfishersci.ca For instance, PDE3 inhibition leads to positive inotropic effects in the heart and vasodilation in blood vessels. nih.govfishersci.ca While this compound is characterized as a PDE III inhibitor, detailed comparative mechanistic analyses specifically investigating this compound's effects and underlying mechanisms across a wide range of diverse biological systems were not extensively found in the public literature through the conducted searches. Research on other PDE3 inhibitors, such as amrinone, has involved comparative studies across different models to understand their effects on microcirculation and tissue survival. Similar comparative analyses would be valuable for a complete understanding of this compound's actions.
Preclinical Cellular Studies of Dazonone
In Vitro Cell Culture Models for Dazonone Efficacy Assessment
In vitro cell culture models are widely used in preclinical research to assess the potential efficacy of drug candidates like this compound. These models allow for controlled environments to study cellular responses without the complexities of a whole organism. Traditionally, two-dimensional (2D) monolayer cultures have been the standard for cell-based high-throughput screening due to their ease of use and cost-effectiveness mdpi.comnih.gov. While 2D models are reliable for predicting responses and understanding molecular mechanisms, they may not fully recapitulate the in vivo tumor microenvironment and cell-cell interactions mdpi.comnih.govnih.gov. More advanced three-dimensional (3D) cell culture models, such as spheroids, are increasingly used as they better mimic the tissue factors and cellular phenomena found in vivo, offering improved predictability of efficacy compared to 2D models mdpi.comnih.gov.
Specific studies detailing the in vitro cell culture models used for assessing this compound's efficacy were not found in the provided search results.
Cellular Viability and Proliferation Assays in Response to this compound
Cellular viability and proliferation assays are crucial for determining if a compound inhibits cell growth or causes cell death. These assays measure the number of living cells in a population (viability) or the rate of cell division (proliferation) bioradiations.compromega.com. Common methods include colorimetric assays like MTT, MTS, XTT, and WST-1, which measure metabolic activity as an indicator of viable cell number nih.govsigmaaldrich.com. Luminescent ATP assays quantify ATP levels, which are directly proportional to the number of living cells promega.comnih.govsigmaaldrich.com. Other techniques involve measuring DNA synthesis, such as BrdU or EdU incorporation, or using fluorescent dyes that are processed by metabolically active cells or that stain live versus dead cells bioradiations.comsigmaaldrich.combiotium.com.
While these assays are standard in preclinical studies, specific data regarding this compound's effects on cellular viability and proliferation using these methods were not available in the search results.
Apoptosis Induction and Cell Cycle Perturbations by this compound
Investigating apoptosis induction and cell cycle perturbations helps to understand the mechanisms by which a compound affects cell growth and survival. Apoptosis, or programmed cell death, is a key target in many therapeutic strategies. Assays for apoptosis often involve detecting markers like Annexin V staining, caspase activation, or DNA fragmentation biotium.comarchivesofmedicalscience.comresearchgate.net. Cell cycle analysis typically uses flow cytometry to assess the distribution of cells in different phases (G1, S, G2/M) and identify any arrests or delays caused by the compound archivesofmedicalscience.commdpi.comresearchgate.netnih.gov. Perturbations in the cell cycle can indicate that a compound is interfering with the cell's ability to divide.
Specific research findings detailing the induction of apoptosis or cell cycle perturbations by this compound were not found in the provided search results.
Intracellular Localization and Subcellular Distribution of this compound
Understanding the intracellular localization and subcellular distribution of a compound can provide insights into its mechanism of action and where it exerts its effects within the cell. Techniques such as fluorescence microscopy, often utilizing fluorescently tagged versions of the compound or antibodies against the compound, can visualize its location within different cellular compartments like the nucleus, cytoplasm, or organelles researchgate.netfrontiersin.orgnih.gov. Advanced imaging techniques and proteomic approaches can also be used to map the subcellular organization and identify proteins that a compound might interact with biorxiv.orgfrontiersin.org.
Information regarding the specific intracellular localization and subcellular distribution of this compound was not available in the provided search results.
Advanced Cellular Imaging Techniques in this compound Research
Advanced cellular imaging techniques play a vital role in preclinical research by allowing for the visualization and quantification of dynamic cellular processes in real-time biocompare.commoleculardevices.com. Techniques such as confocal microscopy, super-resolution microscopy, and live-cell imaging enable researchers to observe cellular morphology, protein localization, signaling pathway activity, and cellular interactions with high spatial and temporal resolution moleculardevices.comcellandgene.comnih.govfmi.ch. These methods can provide detailed information about how a compound affects cellular behavior and function.
Specific applications of advanced cellular imaging techniques in the research of this compound were not detailed in the provided search results.
High-Throughput Screening Methodologies for this compound's Cellular Effects
High-throughput screening (HTS) is a powerful approach used to rapidly test large libraries of compounds for desired biological activities pharmasalmanac.comscdiscoveries.comnih.gov. HTS methodologies involve automating the process of compound handling, cell culture, and data acquisition and analysis, allowing for the efficient screening of thousands to millions of compounds pharmasalmanac.comscdiscoveries.com. Cell-based HTS assays are commonly used to identify compounds that affect cellular viability, proliferation, or other specific cellular endpoints scdiscoveries.comnih.gov. High-content screening (HCS), a variant of HTS, uses automated imaging and analysis to extract detailed quantitative data from individual cells based on multiple parameters fmi.chscdiscoveries.com.
While HTS is a standard practice in drug discovery, specific high-throughput screening methodologies applied to evaluate this compound's cellular effects were not described in the provided search results.
Mechanisms of Cellular Response and Adaptation to this compound Exposure
Investigating the mechanisms of cellular response and adaptation to compound exposure is crucial for understanding potential resistance pathways and improving therapeutic strategies. Cells can respond to stress or the presence of a compound through various adaptive mechanisms aimed at maintaining homeostasis or surviving adverse conditions iipseries.orgslideshare.netsrmist.edu.inpearson.com. These responses can involve activating stress response pathways, altering gene expression, or undergoing morphological changes iipseries.orgslideshare.net. Understanding how cells respond to this compound exposure at a molecular level could reveal key pathways involved in its activity or identify mechanisms by which cells might develop resistance.
In Vivo Animal Model Research on Dazonone
Selection and Characterization of Relevant Animal Models for Dazonone Investigations
The selection of appropriate animal models is a critical step in preclinical research involving this compound. The choice of model is dictated by the specific disease or condition being investigated and the biological processes targeted by the compound. Animal models are utilized to replicate aspects of human diseases, allowing for the study of disease mechanisms and the evaluation of potential therapies in a more physiologically relevant context than in vitro systems. nih.govnorecopa.noufsc.br Criteria for selecting animal models include their appropriateness as an analog to the human condition, the transferability of information gained, genetic uniformity, existing background knowledge, cost and availability, generalizability of results, ease of manipulation, ecological consequences, and ethical implications. nih.gov
For investigating neurological disorders such as Niemann-Pick Type C1 (NPC1) disease, mouse models, particularly those with mutations in the Npc1 gene, are widely used. nih.govjax.org These models often exhibit key pathological features of the human disease, including neurodegeneration, motor deficits, and lipid accumulation. nih.govjax.orgfrontiersin.orgscantox.com Other species, such as cats and cattle, also serve as natural or genetically modified models for NPC1, offering different perspectives on disease progression and therapeutic response. upenn.eduplos.orgencyclopedia.pubbiorxiv.org
In the study of inflammatory pain, various rodent models are employed. Lipopolysaccharide (LPS)-induced inflammatory pain models in mice and rats are common for studying acute and sustained inflammatory responses. nih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov These models involve administering LPS to induce inflammation and subsequent pain hypersensitivity. frontiersin.orgmdpi.comresearchgate.net Other inflammatory pain models utilize agents like carrageenan or complete Freund's adjuvant (CFA) to induce localized or systemic inflammation. nih.govencyclopedia.pubnih.govcapes.gov.brunlp.edu.ar The characterization of these models involves confirming that they reliably exhibit the relevant disease phenotypes or physiological responses being targeted by the research.
Pharmacodynamic Endpoints and Biochemical Parameters in this compound Animal Studies
Pharmacodynamic endpoints and biochemical parameters are essential measures used in animal studies to assess the biological effects of a compound like this compound and to evaluate its efficacy. These parameters can include behavioral assessments, physiological measurements, and analysis of biochemical markers in tissues and bodily fluids. pharmaron.commdpi.com
Based on the available search results, specific data detailing the pharmacodynamic endpoints and biochemical parameters evaluated in this compound-specific animal studies for Niemann-Pick Type C1 disease or LPS-induced inflammatory pain models were not found. However, the types of parameters typically assessed in these models are well-established in the broader scientific literature.
Assessment of this compound Efficacy in Niemann-Pick Type C1 Disease Models
In Niemann-Pick Type C1 disease models, assessment of efficacy typically involves evaluating parameters that reflect the progression and severity of the neurological and visceral pathology. Common pharmacodynamic endpoints include monitoring of survival rate, body weight changes, and neurological function through behavioral tests such as the rotarod, balance beam, and open field tests, which assess motor coordination, balance, and locomotor activity. frontiersin.orgmdpi.comnih.govnih.gov Histopathological analysis is often performed to evaluate neuronal loss, particularly of Purkinje cells in the cerebellum, and to assess the accumulation of lipids and cholesterol in various tissues like the liver and brain. nih.govfrontiersin.orgscantox.comnih.govnih.govnih.gov Biochemical parameters measured can include levels of accumulated lipids (e.g., cholesterol, sphingomyelin, gangliosides) in tissues and biological fluids. frontiersin.orgscantox.comnih.gov
Based on the currently available search results, specific data on how this compound impacts these parameters in NPC1 animal models could not be ascertained.
This compound's Modulatory Effects in Lipopolysaccharide Inflammatory Pain Models
In lipopolysaccharide (LPS) inflammatory pain models, the modulatory effects of compounds are assessed by measuring indicators of pain sensitivity and inflammation. Pharmacodynamic endpoints often include behavioral tests to evaluate thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a normally non-painful mechanical stimulus). frontiersin.orgencyclopedia.pubresearchgate.netnih.govfoliamedica.bg These can be measured using tools like the hot plate test or von Frey filaments. encyclopedia.pub Other assessments may include measuring paw edema as an indicator of inflammation. frontiersin.orgfoliamedica.bg Biochemical parameters frequently analyzed in these models include the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in serum or tissue, as well as markers of immune cell infiltration, such as neutrophil accumulation. nih.govfrontiersin.orgresearchgate.netfoliamedica.bgnih.gov
Specific findings regarding this compound's effects on these pharmacodynamic and biochemical parameters in LPS inflammatory pain models were not available in the provided search results.
Evaluation of Biochemical and Physiological Responses in this compound-Treated Animals
Specific data on the biochemical and physiological responses in animals treated with this compound were not identified in the provided search results.
Ethical Frameworks and Best Practices in this compound Animal Research
All in vivo animal research, including studies involving this compound, is conducted within strict ethical frameworks and guided by best practices to ensure the welfare and humane treatment of animals. ufsc.brjax.orgupenn.edunih.govscantox.com A cornerstone of these frameworks is the 3Rs principle: Replacement (using non-animal methods whenever possible), Reduction (minimizing the number of animals used), and Refinement (minimizing pain, distress, and improving animal welfare). ufsc.brnih.govscantox.com
Biotransformation Pathways of Dazonone
Identification and Structural Elucidation of Dazonone Metabolites
No metabolites of this compound have been identified or structurally elucidated in published research.
Enzymatic Systems Involved in this compound Biotransformation
The specific enzymatic systems involved in the biotransformation of this compound have not been investigated.
Phase I Oxidative and Reductive Metabolism of this compound
There is no available data on the Phase I oxidative and reductive metabolism of this compound.
Phase II Conjugation Reactions of this compound and its Metabolites
There is no available data on the Phase II conjugation reactions of this compound or its potential metabolites.
Interspecies Differences in this compound Metabolism and Their Underlying Mechanisms
Research on interspecies differences in the metabolism of this compound has not been conducted.
Computational Prediction of this compound Biotransformation Pathways
While computational tools exist for predicting drug metabolism, no specific predictions for this compound's biotransformation pathways have been published.
Impact of Biotransformation on this compound's Biological Activity and Clearance
The impact of biotransformation on the biological activity and clearance of this compound remains unknown as its metabolism has not been studied.
Advanced Analytical Chemistry Techniques for Dazonone Characterization
Chromatographic Separations of Dazonone and its Related Substances
Chromatography is a fundamental technique for separating components within a mixture, making it essential for isolating this compound from impurities or related substances and for analyzing complex samples. columbia.edunih.govnih.govnptel.ac.inscielo.org.za The separation is achieved based on the differential interactions of the analytes with a stationary phase and a mobile phase. columbia.edunih.gov
High-Performance Liquid Chromatography (HPLC) Methods for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation, identification, and quantification of components in liquid samples. nptel.ac.inscielo.org.za It is particularly well-suited for the analysis of non-volatile or thermally labile compounds, which may include this compound and its related substances. nptel.ac.in HPLC utilizes a liquid mobile phase pumped under high pressure through a column packed with a stationary phase. scielo.org.za The choice of stationary phase (e.g., C18 for reversed-phase HPLC) and mobile phase composition is critical for achieving optimal separation. nih.govnptel.ac.in
HPLC is a predominant analytical technique for the quantitative analysis of impurities and related substances in various compounds. nih.gov For instance, HPLC methods have been developed and validated for determining the impurity profiles of drug substances, ensuring the identity, strength, quality, purity, and potency of the drug. nih.govspectroscopyonline.com These methods often involve gradient elution and UV detection, with parameters such as flow rate, column temperature, and mobile phase composition carefully optimized. spectroscopyonline.comresearchgate.net The specificity of HPLC methods for related substances is typically examined by comparing retention times and UV spectra.
Gas Chromatography (GC) Approaches for this compound Analysis
Gas Chromatography (GC) is another powerful chromatographic technique, primarily used for separating and analyzing volatile and thermally stable compounds. nih.govnptel.ac.in In GC, the sample is vaporized and injected into a column where a gaseous mobile phase (carrier gas) transports the components through a stationary phase. nih.govscielo.org.za Separation is based on the differential partitioning of analytes between the gas phase and the stationary phase. scielo.org.za
GC can be coupled with various detectors, including mass spectrometry (GC/MS). While HPLC is often preferred for non-volatile compounds, GC can be applicable if this compound or its related substances are sufficiently volatile or can be appropriately derivatized. GC has been used for the determination of compounds like diazinon (B1670403) in various matrices, often involving sample preparation steps such as extraction or adsorption onto solid phases followed by thermal desorption or solvent extraction.
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing valuable information for identifying and quantifying compounds and elucidating their structures. nih.gov When coupled with chromatographic techniques like LC or GC, MS provides enhanced separation and detection capabilities.
LC-MS/MS for Quantitative and Qualitative Analysis of this compound and Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the quantitative and qualitative analysis of complex mixtures, including the identification and quantification of metabolites. nih.gov LC-MS/MS combines the separation power of LC with the high sensitivity and selectivity of tandem MS. This technique allows for the analysis of both parent ions and fragment ions, providing more detailed structural information and improving the confidence of identification. nih.gov
LC-MS/MS is a preferred tool for complex sample analysis and has emerged as a key technique in metabolomics for comprehensive profiling, identification, and quantification of metabolites. nih.gov It can be used to measure and quantify metabolites in biological samples. The technique offers high sensitivity and selectivity for quantitative analysis, with the ability to detect compounds at very low concentrations.
Advanced Mass Spectrometric Imaging for this compound Distribution
Mass Spectrometry Imaging (MSI) is a powerful label-free technique that allows for the visualization of the spatial distribution of compounds, including drugs and metabolites, within biological tissues. MSI provides information on the spatial localization of molecules in a sample, enabling researchers to create detailed maps of compound distributions. This technique can offer insights into tissue-specific metabolism and the distribution of substances within tissues.
Various ionization techniques are used in MSI, such as DESI and MALDI, which enable the direct analysis of samples with minimal or no sample pretreatment. MSI can be used to visualize and quantify drug distributions in tissues and even individual cells, providing spatially resolved information that is not available from bulk tissue analysis.
Spectroscopic Techniques for this compound Structure Elucidation and Purity Assessment
Spectroscopic techniques are invaluable for determining the structural characteristics and assessing the purity of chemical compounds. These methods interact with matter and measure the absorption, emission, or scattering of electromagnetic radiation to gain information about molecular structure and functional groups.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed for structure elucidation and purity assessment. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity within a molecule. IR spectroscopy is useful for identifying functional groups present in the compound. UV-Vis spectroscopy can provide information about electronic transitions within the molecule and is often used for quantitative analysis and purity assessment based on absorbance at specific wavelengths. The combination of data from these spectroscopic methods is often necessary for comprehensive structure determination.
Compound Names and PubChem CIDs
Based on the search results, specific analytical methods for a compound explicitly named "this compound" were not identified with corresponding PubChem CIDs. The search results referenced analytical techniques in the context of other compounds, such as diazinon and a thiazolidin-4-one derivative. Providing a PubChem CID for "this compound" is not possible without a definitive chemical structure or established entry in the PubChem database.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds, providing detailed information about the connectivity and environment of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in an NMR spectrum, the complete structure of a molecule can often be determined.
For a compound like this compound, which contains aromatic rings, a methyl group, a methylene (B1212753) group, and nitrogen and oxygen atoms within a fused ring system, 1H and 13C NMR spectroscopy would be invaluable. 1H NMR would reveal distinct signals for protons in different chemical environments, such as aromatic protons on the quinazoline (B50416) ring, protons of the methyl group attached to a nitrogen, and protons of the methylene group. The chemical shifts of these protons would be influenced by the electronegativity of nearby atoms (e.g., chlorine, nitrogen, oxygen) and the magnetic anisotropy effects of the aromatic system. nih.gov Coupling patterns would provide information about the number of neighboring protons. 13C NMR would show signals for each unique carbon atom in the molecule, with chemical shifts characteristic of aromatic, aliphatic (methyl, methylene), and carbonyl carbons. Two-dimensional NMR techniques such as COSY, HMQC, and HMBC could further confirm proton-proton and proton-carbon connectivities, aiding in the assignment of complex spectra.
While NMR spectroscopy is a standard technique for characterizing organic molecules, specific detailed NMR spectral data for rac-6-chloro-1,5-dihydro-3-methyl-imidazo[2,1-b]quinazolin-2-(3H)-one (this compound, CAS 105622-85-3) were not found in the consulted literature.
Infrared (IR) and Raman Spectroscopy for this compound Fingerprinting
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability. These techniques generate unique spectral fingerprints that can be used for identification and characterization.
For this compound, IR spectroscopy would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Prominent bands might include those for the carbonyl group (C=O) in the cyclic amide/urea moiety, N-H stretching (if applicable, depending on the tautomeric form), C-H stretching (aromatic and aliphatic), C=N stretching, C-Cl stretching, and various ring vibrations of the fused imidazoquinazoline system. The exact positions and intensities of these bands would be influenced by the molecular environment.
Raman spectroscopy would provide additional vibrational information, particularly for symmetrical vibrations and non-polar bonds that may be weak or absent in the IR spectrum. Raman bands associated with the aromatic ring breathing modes, C-C and C=C stretching within the rings, and potentially C-Cl stretching could be observed. The combination of both IR and Raman spectra offers a more complete vibrational fingerprint for this compound.
Despite the general applicability of IR and Raman spectroscopy for characterizing organic compounds, specific published IR or Raman spectral data for rac-6-chloro-1,5-dihydro-3-methyl-imidazo[2,1-b]quinazolin-2-(3H)-one (this compound, CAS 105622-85-3) were not found in the consulted literature.
Electroanalytical Methods for this compound Detection and Quantification
Electroanalytical methods are a class of techniques that measure the electrical properties of a solution containing the analyte to obtain qualitative and quantitative information. These methods are known for their high sensitivity, low detection limits, and relatively low cost compared to some other analytical techniques. Common electroanalytical techniques include voltammetry, amperometry, and potentiometry.
The electrochemical behavior of an organic molecule is dependent on the presence of reducible or oxidizable functional groups. This compound, with its nitrogen-containing heterocycles, carbonyl group, and chlorine atom, may exhibit electrochemical activity under appropriate conditions. Techniques such as cyclic voltammetry could be used to investigate the redox processes of this compound, providing information about the oxidation and reduction potentials and the reversibility of these processes. This information is crucial for developing quantitative electroanalytical methods.
Methods like differential pulse voltammetry or square-wave voltammetry could be employed for the sensitive detection and quantification of this compound. These techniques apply a specific potential waveform and measure the resulting current, allowing for the determination of analyte concentration based on peak current. Modified electrodes, such as boron-doped diamond electrodes, can sometimes enhance the electrochemical response and improve detection limits for organic molecules.
While electroanalytical methods are widely used for the analysis of pharmaceutical compounds and other organic molecules, specific published studies detailing the electroanalytical detection or quantification of rac-6-chloro-1,5-dihydro-3-methyl-imidazo[2,1-b]quinazolin-2-(3H)-one (this compound, CAS 105622-85-3) were not found in the consulted literature.
Development and Application of Hyphenated Techniques in this compound Analysis
For the analysis of this compound, particularly in samples containing multiple components, hyphenated techniques would be highly beneficial. Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. LC-MS could be used to separate this compound from impurities or matrix components and then provide its molecular weight and fragmentation pattern, aiding in its identification and quantification.
Depending on the volatility and thermal stability of this compound, gas chromatography-mass spectrometry (GC-MS) could potentially be explored, although LC-MS is generally more suitable for less volatile or thermally labile compounds. The combination of liquid chromatography with NMR spectroscopy (LC-NMR) or with both NMR and mass spectrometry (LC-NMR-MS) could provide even more comprehensive structural information for this compound, especially for analyzing complex mixtures or identifying unknown related compounds.
Hyphenated electroanalytical techniques, such as coupling chromatography with electrochemical detection (LC-ECD), could also be developed for the selective detection and quantification of electrochemically active compounds like this compound in complex matrices.
Despite the significant advantages of hyphenated techniques in chemical analysis, specific published applications demonstrating the development or use of hyphenated methods for the analysis of rac-6-chloro-1,5-dihydro-3-methyl-imidazo[2,1-b]quinazolin-2-(3H)-one (this compound, CAS 105622-85-3) were not found in the consulted literature.
Computational Chemistry and Theoretical Studies of Dazonone
Quantum Chemical Calculations of Dazonone's Electronic and Molecular Structure
Quantum chemical calculations are essential for understanding the electronic and molecular structure of a compound. These calculations, based on quantum mechanics, aim to solve the Schrödinger equation for a given system to determine the wavefunctions of the electrons ornl.govnorthwestern.edu. This provides information about the distribution of electrons, which in turn dictates the molecule's geometry, stability, and reactivity.
For this compound, quantum chemical methods such as Density Functional Theory (DFT) and potentially more advanced ab initio methods could be employed to determine its equilibrium geometry, bond lengths, bond angles, and dihedral angles. plapiqui.edu.armdpi.comnih.gov Electronic structure calculations can also reveal important properties like molecular orbitals, charge distribution, dipole moment, and vibrational frequencies. researchgate.net The nature of electron-electron interactions is a principal source of difficulty in these calculations, and various approximations are introduced to make them computationally tractable while maintaining a degree of accuracy ornl.gov. The choice of functional and basis set in DFT calculations, for instance, can influence the accuracy of the predicted properties.
Theoretical studies on molecular structure often involve comparing optimized molecular geometries with experimental data, such as those obtained from crystallography, to validate the computational methods used mdpi.com. Analyzing the electronic structure can provide insights into the potential sites for chemical reactions or interactions within the this compound molecule.
Force Field Development and Parameterization for this compound-Containing Systems
Molecular mechanics force fields are simplified computational models used to describe the potential energy of a system of atoms based on their positions. mdpi.com Unlike quantum mechanics, force fields use classical physics and empirical parameters to calculate energies and forces, making them significantly faster for simulating larger systems and longer timescales. arxiv.orgrsc.org
Developing a force field for this compound-containing systems involves defining the functional form of the potential energy function (e.g., terms for bond stretching, angle bending, dihedral rotation, and non-bonded interactions) and parameterizing these terms specifically for the atoms and chemical bonds present in this compound. mdpi.com Parameterization typically involves fitting the force field parameters to experimental data (such as spectroscopic data, crystal structures, or thermodynamic properties) or to results from high-level quantum chemical calculations. frontiersin.orgwustl.edu
The accuracy of molecular dynamics simulations and other force-field-based methods for studying this compound's behavior in various environments (e.g., in solution or in a crystal lattice) depends heavily on the quality of the force field parameters. rsc.org Challenges in force field development include accurately capturing the balance of different types of interactions, especially non-bonded interactions and those involving flexible parts of the molecule. mdpi.com Recent advancements include the use of machine learning to generate force field parameters, aiming to improve accuracy and cover a wider chemical space rsc.orgfrontiersin.org.
Predictive Modeling of this compound's Chemical Reactivity and Intermolecular Interactions
Predictive modeling of chemical reactivity aims to understand and forecast how this compound will behave in chemical reactions. Computational methods, often based on quantum chemistry, can be used to study reaction mechanisms, transition states, activation energies, and reaction rates. nih.govnumberanalytics.com Reactivity descriptors, derived from electronic structure calculations, are often used in conjunction with other computational methods to understand reactivity trends. numberanalytics.com
Intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, play a crucial role in determining the physical properties of this compound, its behavior in solution, and its interactions with other molecules. plapiqui.edu.armdpi.commdpi.com Theoretical studies using methods like DFT or higher-level ab initio calculations can quantify the strength and nature of these interactions. plapiqui.edu.armdpi.comresearchgate.net For example, studies on similar molecules have investigated hydrogen bonding and other non-covalent interactions in crystal structures and in solution nih.govmdpi.com.
Predictive modeling can also involve simulating molecular dynamics to observe how this compound interacts with solvent molecules or other compounds over time. mdpi.com These simulations can provide insights into diffusion, conformational changes, and the formation of complexes. mdpi.comresearchgate.netnih.gov
Theoretical Insights into this compound's Solvation Properties and Environmental Transport
Understanding how this compound interacts with solvents is crucial for predicting its solubility, distribution in different phases, and its behavior in biological or environmental systems. Theoretical studies of solvation properties often employ continuum solvation models, which treat the solvent as a continuous medium with specific dielectric properties, or explicit solvation models, which include individual solvent molecules in the simulation. researchgate.netunt.eduresearchgate.net
Computational methods can be used to calculate solvation free energies, which quantify the thermodynamic favorability of transferring this compound from the gas phase to a solvent. researchgate.net Molecular dynamics simulations can provide dynamic insights into the solvation shell around this compound and the interactions between this compound and solvent molecules. mdpi.comresearchgate.net
Predictive modeling of environmental transport involves simulating how this compound might move and transform in different environmental compartments such as soil, water, and air. pc-progress.comresearchgate.net These models often combine information about the compound's physical-chemical properties (including solvation behavior) with data on environmental conditions and processes like advection, dispersion, diffusion, and degradation. pc-progress.comresearchgate.net Computational transport models can help predict the fate and distribution of this compound in the environment. pc-progress.comresearchgate.net
Application of Machine Learning and Artificial Intelligence in this compound Chemical Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in various areas of chemical research, including the study of chemical compounds like this compound. intimedia.idbath.ac.uklasphub.commdpi.comnih.gov These techniques can analyze large datasets to identify patterns, build predictive models, and accelerate the discovery process. intimedia.idbath.ac.uklasphub.commdpi.comnih.govnih.govananikovlab.ru
In the context of this compound, ML and AI could be applied in several ways:
Predicting properties: ML models can be trained on data from theoretical calculations or experiments to predict this compound's properties, such as its electronic structure parameters, reactivity, or solvation free energy, without the need for explicit ab initio calculations for every instance. numberanalytics.comresearchgate.net
Force field development: As mentioned earlier, ML is being used to develop and parameterize force fields, potentially leading to more accurate and transferable models for this compound and similar molecules. arxiv.orgrsc.orgfrontiersin.org
Predicting reactivity and interactions: ML algorithms can analyze computational or experimental data on chemical reactions and intermolecular interactions to build models that predict the likelihood and nature of this compound's reactions or its binding affinity to other molecules. numberanalytics.commdpi.comresearchgate.netrsc.org
Analyzing complex data: ML techniques can help analyze complex datasets generated from computational simulations (e.g., molecular dynamics trajectories) to extract meaningful insights into this compound's behavior. mdpi.com
De novo design: While not directly within the scope of this article's allowed content, it is worth noting that AI can be used in the de novo design of new molecules with desired properties, which could potentially include designing analogs of this compound with modified characteristics. nih.govmerckgroup.com
The application of ML and AI in this compound research relies on the availability of relevant data, whether from theoretical calculations or experimental measurements. lasphub.commdpi.comnih.govananikovlab.ru As datasets grow and algorithms improve, these techniques are expected to play an increasingly significant role in advancing the understanding and research of this compound. bath.ac.uklasphub.commdpi.comnih.gov
Future Directions and Emerging Research Avenues for Dazonone
Integration of Multi-Omics Data for Comprehensive Dazonone Research
Future research on this compound could significantly benefit from the integration of multi-omics data. Given its role as a PDE III inhibitor, understanding its effects at a systems level through genomics, transcriptomics, proteomics, and metabolomics could reveal a more comprehensive picture of its biological impact. For instance, transcriptomic analysis could identify gene expression changes in response to this compound treatment in relevant cell lines or tissues, particularly those where PDE III is highly expressed or implicated in disease pathways. Proteomics could shed light on altered protein profiles and signaling cascades downstream of PDE III inhibition. Metabolomics might reveal metabolic shifts associated with this compound activity.
Integrating these diverse data types through bioinformatics approaches could help identify novel biomarkers of response or resistance, elucidate off-target effects, and uncover previously unrecognized biological pathways influenced by this compound. While specific multi-omics studies on this compound were not extensively found in the public domain through the conducted searches, this represents a significant potential area for future investigation to move beyond single-target analyses.
Advanced Computational Design and Optimization of this compound Analogues
The development of this compound analogues with improved potency, selectivity, or pharmacokinetic properties represents a key future direction. Advanced computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can play a crucial role in this process. QSAR studies could help define the structural features of this compound that are critical for its PDE III inhibitory activity or androgen receptor binding, guiding the design of new compounds with enhanced properties.
Molecular docking and simulation techniques can provide insights into the binding interactions of this compound and its potential analogues with the active sites of PDE III enzymes or androgen receptors, aiding in the rational design of more selective and potent inhibitors or antagonists. While a 1995 study touched upon the matching of electrostatic extrema in the context of PDE III inhibitors including this compound medchemexpress.cntargetmol.cn, modern computational methods offer far greater power and accuracy for de novo design and optimization of chemical structures. The lack of readily available recent detailed findings on computational design specifically for this compound analogues highlights this as a fertile ground for future research.
Development of Novel Analytical Methodologies for this compound Profiling in Complex Matrices
Accurate and sensitive analytical methods are essential for studying the pharmacokinetics, metabolism, and distribution of this compound in biological and environmental matrices. Current analytical techniques might be sufficient for basic research, but future investigations, particularly in complex biological samples (e.g., plasma, tissue, urine) or environmental samples, will necessitate the development of more sophisticated methodologies.
Techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) or high-resolution mass spectrometry (HRMS) could be optimized for the sensitive and selective detection and quantification of this compound and its metabolites. The development of robust sample preparation techniques tailored to different matrices would also be critical. Exploring novel approaches like microextraction techniques or biosensors could offer advantages in terms of speed, cost, and portability for this compound profiling. Detailed research findings on novel analytical methods specifically for this compound were not prominently featured in the conducted searches, indicating a need for development in this area.
Exploration of this compound's Role in Untapped Biological and Chemical Systems
Beyond its known activities as a PDE III inhibitor and reported androgen receptor antagonist, this compound's potential roles in other biological and chemical systems remain largely unexplored. Given the diverse functions of PDE enzymes and the involvement of androgen receptors in various physiological and pathological processes, this compound could have effects in systems not yet investigated.
For example, exploring this compound's impact on other PDE isoforms could reveal additional targets. Investigating its effects in different cell types or disease models where PDE III or androgen signaling plays a role, such as cardiovascular diseases (beyond BPH), inflammatory conditions, or neurological disorders, could uncover new therapeutic potentials. Furthermore, as a compound containing a ketone functional group, this compound may participate in various chemical reactions evitachem.com, suggesting potential applications in chemical synthesis or material science that have not been explored in the provided search results.
Translational Research Perspectives for this compound-Derived Chemical Entities
Translational research focuses on bridging the gap between basic scientific discoveries and their application in clinical practice or other real-world uses. For this compound, translational research perspectives would involve taking insights gained from basic studies on its mechanisms of action, efficacy in preclinical models, and safety profiling (though safety profiles were excluded from this article's scope) towards potential clinical development or other practical applications.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to confirm Dazonone’s specificity for PDE III inhibition?
- Methodology: Use competitive binding assays with purified PDE isoforms (e.g., PDE III vs. PDE I/II/IV) to quantify inhibitory constants (Ki). Pair this with enzyme activity assays (e.g., cAMP/cGMP hydrolysis measurements) under controlled pH and temperature conditions. Validate specificity via knockout cell lines lacking PDE III and compare results with wild-type models .
- Data Analysis: Apply dose-response curves and IC50 calculations using nonlinear regression tools (e.g., GraphPad Prism). Statistical significance should be assessed via ANOVA with post-hoc tests .
Q. How can researchers standardize in vitro models to study this compound’s metabolic stability?
- Methodology: Use hepatic microsomal assays (human/rodent) with NADPH cofactors to measure metabolic half-life (t1/2). Include controls with known CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways. Validate via LC-MS/MS for parent compound quantification .
- Data Interpretation: Compare intrinsic clearance (CLint) values across species to predict in vivo pharmacokinetics. Address inter-lab variability by adhering to FDA/NIH guidelines for in vitro assays .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound’s efficacy across different PDE III isoforms?
- Hypothesis Testing: Design comparative isoform studies using recombinant PDE III subtypes (e.g., PDE3A vs. PDE3B). Measure inhibition kinetics (Km, Vmax) under identical buffer conditions.
- Contradiction Analysis: Investigate structural variations (e.g., binding pocket mutations via site-directed mutagenesis) to identify isoform-specific interactions. Use molecular docking simulations (e.g., AutoDock Vina) to correlate binding affinity with experimental IC50 values .
Q. How should researchers optimize this compound’s synthesis protocol to minimize impurities affecting pharmacological assays?
- Methodology: Employ HPLC purification with diode-array detection to isolate this compound from byproducts. Characterize impurities via NMR and high-resolution mass spectrometry.
- Quality Control: Use accelerated stability testing (40°C/75% RH) to assess degradation profiles. Cross-validate purity thresholds (>98%) across independent labs using harmonized protocols .
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity in this compound-treated animal models?
- Experimental Design: Conduct dose-ranging studies in rodents (OECD TG 420/423 guidelines). Measure biomarkers (e.g., serum ALT, creatinine) and histopathology.
- Data Analysis: Apply probit analysis for LD50 determination. Use mixed-effects models to account for inter-individual variability. Survival data should be analyzed via Kaplan-Meier curves with log-rank tests .
Methodological Challenges and Solutions
Q. How can researchers address low reproducibility in this compound’s cellular uptake studies?
- Standardization: Use flow cytometry with fluorescently labeled this compound analogs to quantify cellular uptake. Standardize cell passage numbers, confluence (e.g., 70–80%), and incubation times.
- Troubleshooting: Pre-treat cells with efflux inhibitors (e.g., verapamil for P-gp) to isolate transporter-mediated effects. Include internal controls (e.g., known substrates) to validate assay conditions .
Q. What strategies mitigate confounding variables in this compound’s in vivo efficacy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
